Chlorohydroaspyrone A
CAS No.:
Cat. No.: VC1950045
Molecular Formula: C9H13ClO4
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClO4 |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | (2R,3S)-5-[(1R,2S)-1-chloro-2-hydroxypropyl]-3-hydroxy-2-methyl-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C9H13ClO4/c1-4(11)8(10)6-3-7(12)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8-/m0/s1 |
| Standard InChI Key | IIYOOZPJDRONSJ-JJJMYNALSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]([C@H](C)O)Cl)O |
| Canonical SMILES | CC1C(C=C(C(=O)O1)C(C(C)O)Cl)O |
Introduction
Chemical Structure and Properties
Chlorohydroaspyrone A belongs to the class of compounds known as aspyrones, characterized by their distinctive pyrone moiety. The compound has a molecular formula of C9H13ClO4 with a molecular weight of 220.65 g/mol. Its IUPAC name is (2R,3S)-5-[(1R,2S)-1-chloro-2-hydroxypropyl]-3-hydroxy-2-methyl-2,3-dihydropyran-6-one. The compound features a chlorohydrin moiety that contributes to its unique chemical reactivity and biological properties.
Physical and Chemical Characteristics
Chlorohydroaspyrone A presents as a crystalline compound with specific stereochemistry at four chiral centers. The absolute stereochemistry of the compound was determined through detailed physicochemical data analysis and chemical reactions . The molecular structure contains:
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A dihydropyran-6-one ring system
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Multiple hydroxyl groups conferring hydrogen bonding capabilities
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A chlorine atom at a stereogenic center
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A methyl-substituted lactone ring
The chemical structure information is summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClO4 |
| Molecular Weight | 220.65 g/mol |
| Standard InChI | InChI=1S/C9H13ClO4/c1-4(11)8(10)6-3-7(12)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8-/m0/s1 |
| Canonical SMILES | CC1C(C=C(C(=O)O1)C(C(C)O)Cl)O |
| Stereochemistry | Four chiral centers: (2R,3S,1'R,2'S) |
Isolation and Source Organism
Fungal Origin and Isolation
Chlorohydroaspyrone A was first isolated from the broth of a marine isolate of the fungus Exophiala, a member of the family Herpotrichiellaceae . The fungus was isolated from the surface of the marine sponge Halichondria, highlighting the importance of marine environments as sources of novel bioactive compounds .
The genus Exophiala encompasses anamorphic ascomycete fungi commonly known as black yeast-like fungi, characterized by annellidic conidiogenesis and yeast-like states . These fungi are polymorphic and display various morphological variations including budding cells, phialidic, catenate, or sympodial synanamorphs, making their taxonomic identification challenging based solely on morphological characteristics .
Isolation Procedure
The isolation of Chlorohydroaspyrone A involved several chromatographic separations guided by bioactivity assays. The general procedure typically includes:
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Cultivation of the Exophiala strain in appropriate growth medium
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Extraction of the fungal broth with organic solvents
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Sequential chromatographic purification steps
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Structure elucidation through spectroscopic analyses
Structure Elucidation
The structure of Chlorohydroaspyrone A was determined through comprehensive spectroscopic analyses, including NMR spectroscopy, mass spectrometry, and optical rotation measurements . The absolute stereochemistry was confirmed through chemical transformations and comparison with related compounds.
The compound's core structure consists of a dihydropyran-6-one ring with hydroxyl and methyl substituents, bearing a chlorohydrin-containing side chain. This structural arrangement contributes to the compound's biological activity and chemical reactivity.
Biological Activities
Antibacterial Properties
Chlorohydroaspyrone A exhibits notable antibacterial activity against several pathogenic bacterial strains, including different variants of Staphylococcus aureus . The antibacterial efficacy, as measured by minimum inhibitory concentration (MIC) values, is summarized in Table 2:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Methicillin-resistant S. aureus (MRSA) | 125 |
| Multidrug-resistant S. aureus (MDR-SA) | 125 |
These values indicate that Chlorohydroaspyrone A demonstrates promising activity against S. aureus strains, including those that are resistant to conventional antibiotics . While the MIC values are higher than those of some commercial antibiotics, they highlight the potential of Chlorohydroaspyrone A as a lead compound for antibiotic development.
Mechanism of Action
Related Compounds
Chlorohydroaspyrone A belongs to a family of related compounds isolated from the same fungal source. Chlorohydroaspyrone B, a closely related compound, was isolated alongside Chlorohydroaspyrone A from the marine fungus Exophiala .
The chemical relationship between these compounds provides insights into the biosynthetic capabilities of Exophiala species and contributes to understanding structure-activity relationships within this class of natural products.
Other related compounds isolated from the same fungal extract include:
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Aspyrone
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Asperlactone
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Penicillic acid
These compounds share structural similarities with Chlorohydroaspyrone A but display varying biological activities and chemical properties .
Future Research Directions
Several potential avenues for future research on Chlorohydroaspyrone A include:
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Detailed investigation of its mechanism of action against bacterial pathogens
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Structure-activity relationship studies to identify essential structural features for antibacterial activity
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Development of synthetic or semi-synthetic analogs with enhanced potency
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Exploration of potential synergistic effects with established antibiotics
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Investigation of other biological activities beyond antibacterial properties
These research directions could further expand our understanding of Chlorohydroaspyrone A and potentially lead to its development as a therapeutic agent or as a template for new antibacterial drug design.
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